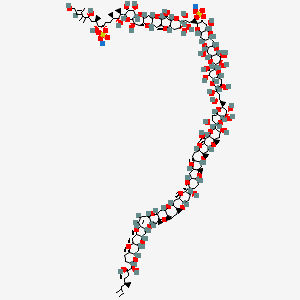
Desferrithiocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been extensively studied for its potential as an orally active iron chelator to treat transfusional iron-overload diseases, such as thalassemia . Iron is a critical element in biological systems, serving as a redox engine, but its homeostasis is crucial as excess iron can lead to severe health issues .
Preparation Methods
Desferrithiocin can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminothiazole with 2,3-dihydroxybenzoic acid under specific conditions . The reaction typically requires heating and the presence of a base, such as sodium bicarbonate, to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Desferrithiocin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Desferrithiocin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying iron chelation and redox chemistry.
Biology: It helps in understanding iron metabolism and homeostasis in biological systems.
Mechanism of Action
Desferrithiocin exerts its effects by binding to iron ions, forming a stable complex that can be excreted from the body. This chelation process helps in removing excess iron from the body, thereby preventing iron-mediated damage . The molecular targets include iron ions, and the pathways involved are related to iron metabolism and excretion .
Comparison with Similar Compounds
Desferrithiocin is unique compared to other iron chelators due to its natural origin and specific structure. Similar compounds include:
Deferasirox: An orally active iron chelator used to treat chronic iron overload.
Deferitrin: A derivative of this compound, modified to minimize toxicity.
This compound stands out due to its high efficiency in iron chelation and its potential for oral administration .
Properties
CAS No. |
105635-69-6 |
|---|---|
Molecular Formula |
C10H9N2NaO3S |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
sodium;(4S)-2-(3-hydroxypyridin-2-yl)-4-methyl-5H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1 |
InChI Key |
UGJSEILLHZKUBG-HNCPQSOCSA-M |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





